![molecular formula C18H25N3O3 B12959334 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development. The structure of this compound includes an imidazo[1,5-a]pyrazine core, which is a fused heterocyclic system containing nitrogen atoms. This core is functionalized with various substituents, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester involves several steps. One common method is the cyclocondensation reaction, where readily available starting materials undergo cyclization to form the imidazo[1,5-a]pyrazine core. This can be achieved through oxidative cyclization or cycloaddition reactions . Industrial production methods often involve the use of transition-metal catalysts to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, sodium acetate, and various alkylamines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of highly functionalized imidazo[1,5-a]pyrazine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities . Additionally, it is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or receptors, leading to a cascade of cellular events . For example, some derivatives of this compound have been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation .
Comparison with Similar Compounds
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds such as imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyridines . While all these compounds share a similar core structure, their biological activities and applications can vary significantly. For instance, imidazo[1,2-a]pyrazines are known for their versatility in drug development, whereas imidazo[1,5-a]pyridines are often used in agrochemicals .
Properties
Molecular Formula |
C18H25N3O3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl 2-benzyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)19-9-10-21-15(12-19)13-20(16(21)22)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 |
InChI Key |
KLBKFMAUCMDSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



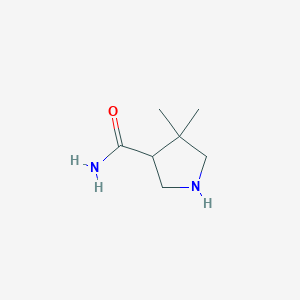
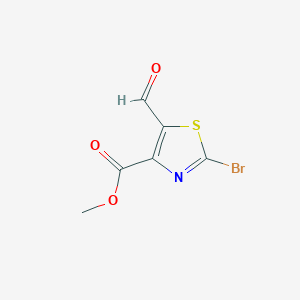

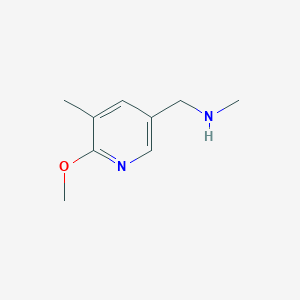

![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
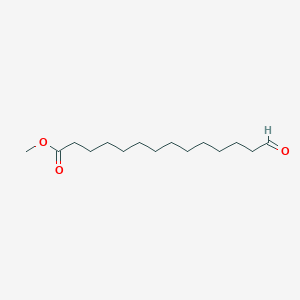
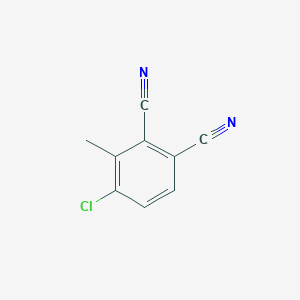
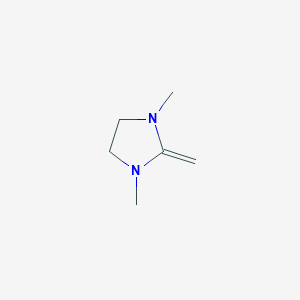
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)

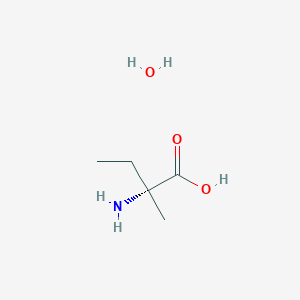
![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)
